molecular formula C16H24N4S B7743991 Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Cat. No.: B7743991
M. Wt: 304.5 g/mol
InChI Key: ORBSBKFHNKECMT-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system combining pyrimidine and benzothiophene structures, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- typically involves multicomponent reactions. One common method includes the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of stable, commercially available catalysts suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action for pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- stands out due to its specific structural features and the presence of the diethylaminoethylamino group, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

Pyrimido[4,5-b]benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- represents a subclass of these compounds that exhibit notable potential in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, emphasizing its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of pyrimido[4,5-b]benzothiophene derivatives typically involves multi-step chemical reactions. For instance, a common method includes the Gewald reaction, which facilitates the formation of the benzothiophene scaffold. This synthetic route has been optimized to yield compounds with high purity and biological potency.

Structure-Activity Relationship (SAR)

The biological activity of pyrimido[4,5-b]benzothiophenes is closely related to their structural features. Modifications at various positions on the benzothiophene ring can significantly influence their potency against cancer and other diseases.

CompoundIC50 (nM)Activity Type
49.0Antiproliferative
53.61Antitumor (Lung)
653Moderate Antiproliferative
7<40Antiproliferative

Table 1: Biological activities and IC50 values of selected pyrimido[4,5-b]benzothiophene derivatives.

Anticancer Activity

Research has demonstrated that pyrimido[4,5-b]benzothiophene derivatives exhibit potent anticancer properties through various mechanisms:

  • Microtubule Depolymerization : Compound 4 was identified as a potent microtubule depolymerizing agent with an EC50 value of 19 nM. This compound was shown to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-435 .
  • Cytotoxicity Against Tumor Cell Lines : In vitro studies have shown that several derivatives possess significant cytotoxic effects against multiple human cancer cell lines, including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). For example, compound 5a exhibited IC50 values ranging from 3.04 to 4.20 μmol/L across different cell lines .

Antimicrobial Activity

The antimicrobial potential of these compounds has also been explored:

  • Antiviral Properties : A subset of pyrimido[4,5-b]benzothiophenes demonstrated antiviral activity against various viruses such as HSV-1 and HCV. Compounds were evaluated using plaque reduction assays, showing significant viral inhibition rates compared to standard antiviral agents like acyclovir .

Enzyme Inhibition

Certain derivatives have been evaluated for their ability to inhibit specific enzymes like lipoxygenase:

  • 15-Lipoxygenase Inhibition : SAR studies indicated that modifications at the 2-position on the pyrimidine ring influenced inhibitory activity against soybean lipoxygenase (15-LO). Compounds with specific substituents showed enhanced inhibition profiles compared to their analogs lacking such modifications .

Case Study 1: Compound Efficacy in Cancer Treatment

In a comparative study involving several pyrimido derivatives, compound 4 was found to be significantly more effective than traditional chemotherapeutics in preclinical models. Its mechanism involved disrupting microtubule dynamics leading to apoptosis in cancer cells.

Case Study 2: Antiviral Efficacy Against HCV

A recent study evaluated a series of novel derivatives for their antiviral efficacy against Hepatitis C virus (HCV). Compounds demonstrated EC50 values as low as 0.03 μM, indicating strong potential for therapeutic application in viral infections where current treatments are inadequate .

Properties

IUPAC Name

N',N'-diethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-3-20(4-2)10-9-17-15-14-12-7-5-6-8-13(12)21-16(14)19-11-18-15/h11H,3-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSBKFHNKECMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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